Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H21NO6P2K2. It is known for its unique structure, which includes a hexyl group attached to an imino bis(methylene)bisphosphonate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of Hexylamine with Formaldehyde: Hexylamine is reacted with formaldehyde to form a hexylimino intermediate.
Addition of Phosphorous Acid: The hexylimino intermediate is then reacted with phosphorous acid to form the bisphosphonate structure.
Neutralization with Potassium Hydroxide: The final step involves neutralizing the reaction mixture with potassium hydroxide to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphonate species.
Substitution: The hexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different applications .
Scientific Research Applications
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interfere with biochemical pathways by binding to key enzymes and proteins, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
- Dipotassium dihydrogen ((ethylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((propylimino)bis(methylene))bisphosphonate
- Dipotassium dihydrogen ((butylimino)bis(methylene))bisphosphonate
Uniqueness
Dipotassium dihydrogen ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexyl group, which imparts distinct chemical properties compared to its ethyl, propyl, and butyl analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
94277-94-8 |
---|---|
Molecular Formula |
C8H19K2NO6P2 |
Molecular Weight |
365.38 g/mol |
IUPAC Name |
dipotassium;N,N-bis(phosphonatomethyl)hexan-1-amine;hydron |
InChI |
InChI=1S/C8H21NO6P2.2K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
InChI Key |
WVBWSJHNYYSQPK-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.